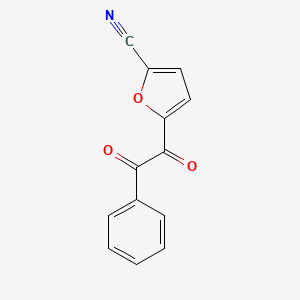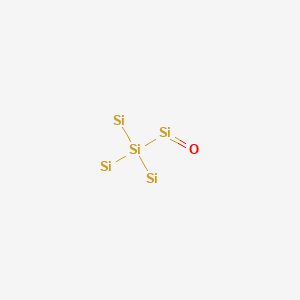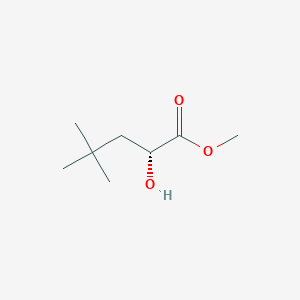
CID 78066628
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78066628” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066628 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pH conditions.
Step 3: Purification of the product through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves:
Large-scale reactors: to handle the increased volume of reactants.
Automated systems: to monitor and control reaction parameters.
Advanced purification techniques: to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78066628 can undergo various types of chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Involving the gain of electrons and reduction of the compound.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing agents: like potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride.
Catalysts: to facilitate substitution reactions, often involving transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield a more oxidized form of the compound.
Reduction: could produce a reduced version with different functional groups.
Substitution: reactions often result in derivatives with varied chemical properties.
Applications De Recherche Scientifique
CID 78066628 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which CID 78066628 exerts its effects involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: or receptors, altering their activity.
Modulating signaling pathways: that regulate cellular functions.
Interacting with nucleic acids: to influence gene expression.
Propriétés
Formule moléculaire |
C19H25OSi |
|---|---|
Poids moléculaire |
297.5 g/mol |
InChI |
InChI=1S/C19H25OSi/c1-21(2)16-8-4-7-15-20-19-13-11-18(12-14-19)17-9-5-3-6-10-17/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3 |
Clé InChI |
APVJMYVQWDGYFV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-[[methyl[(triphenylmethyl)thio]amino]methyl]-](/img/structure/B14221405.png)
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)
![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)



![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)


![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)


